Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate
Description
Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate is a strained bicyclic compound with a rigid norbornene-like scaffold. Its structure features a seven-membered ring fused to a cyclopropane ring, with a stereochemically defined ethyl ester group at the 9-position. This compound is a key intermediate in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, due to its high reactivity with tetrazines and azides . Its synthesis typically employs rhodium-catalyzed cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate, yielding stereoisomers (exo and endo) that require chromatographic separation .
Properties
IUPAC Name |
ethyl (1S,4Z,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3/b4-3-/t9-,10+,11? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOUWGVQCUYLAA-ACNMEMRISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CCC=CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CC/C=C\CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an alkyne in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Epimerization and Hydrolysis
The compound undergoes stereochemical interconversion under basic conditions:
-
Epimerization : Treatment with KOtBu in wet ether converts syn/anti ester mixtures into the thermodynamically stable anti-bicyclo[6.1.0]non-4-ene-9-carboxylic acid via equilibrium-driven ester hydrolysis .
-
Acid Formation : The anti-carboxylic acid acts as a thermodynamic sink, enabling near-quantitative conversion .
Reduction Reactions
The ester group is reduced to primary alcohols using strong reducing agents:
-
LiAlH₄ Reduction : Treatment with lithium aluminum hydride yields the corresponding bicyclic alcohol, (1R,8S,9s)-bicyclo[6.1.0]non-4-ene-9-methanol, in 91% yield .
Comparative Reactivity with Analogous Compounds
Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate exhibits distinct reactivity compared to related bicyclic esters:
Mechanistic Insights
-
Cyclopropanation Mechanism : Rhodium catalysts promote carbene transfer to COD, forming the bicyclic framework via [2+1] cycloaddition .
-
Epimerization Pathway : Base-mediated ester hydrolysis proceeds through a tetrahedral intermediate, enabling stereochemical inversion at the bridgehead carbon .
Reaction Optimization Challenges
Scientific Research Applications
Medicinal Chemistry
Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate has garnered attention in medicinal chemistry due to its potential as a scaffold for drug development:
- Bioorthogonal Chemistry : The compound is used in bioorthogonal reactions to label biomolecules without interfering with biological processes. This application is crucial for developing targeted therapies and imaging agents .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : Its unique bicyclic structure allows it to act as a versatile building block for synthesizing more complex organic compounds .
Material Science
Research has indicated potential applications in material science:
- Polymer Production : this compound can be utilized in the production of polymers with specific mechanical properties due to its rigid structure .
Case Study 1: Bioorthogonal Probes
A study highlighted the use of this compound as a component in synthesizing bifunctional sulfenic acid probes for studying protein interactions in live cells. The compound was successfully incorporated into probes that facilitated real-time monitoring of biological processes .
Case Study 2: Polymer Synthesis
Another investigation demonstrated how this bicyclic compound could be integrated into polymeric materials to enhance thermal stability and mechanical strength. The resulting polymers exhibited improved performance characteristics compared to traditional materials .
Mechanism of Action
The mechanism by which Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The bicyclic structure provides rigidity and specificity in binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally analogous to several bicyclo[6.1.0]nonene derivatives. Key comparisons include:
Stereoisomers: exo vs. endo Forms
Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate (exo-2) and its endo counterpart (endo-2) differ in the orientation of the ester group relative to the bicyclic system.
- Synthesis : Both isomers are synthesized using Rh₂(OAc)₄ catalysts, but yields vary significantly. Exo-2 is the major product (61.3% yield), while endo-2 forms in lower yields (19.8%) .
- Reactivity : The exo isomer exhibits faster reaction kinetics in inverse electron-demand Diels-Alder (IEDDA) reactions due to reduced steric hindrance .
Syn vs. Anti Isomers
Ethyl (1R,8S,9S,4Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate (3-syn) and (1R,8S,9R,4Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate (3-anti) are stereoisomers differentiated by the configuration at the 9-position.
- Catalytic Control : Syn-selective synthesis uses chiral Rh₂(S–BHTL)₄ catalysts, achieving enantiomeric excess (ee) >95%, whereas anti isomers form under unselective conditions .
- Applications : Syn isomers are preferred for chiral ligand synthesis, while anti isomers are used in racemic mixtures for polymer crosslinking .
BCN Derivatives
- (1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH): This derivative replaces the ethyl ester with a hydroxymethyl group. It is widely used in SPAAC reactions for bioconjugation, with faster reaction rates than azide-alkyne cycloadditions .
- BCN-DOTA and BCN-NODA-GA: These derivatives incorporate chelating agents for radiopharmaceutical applications. The ethyl ester variant lacks this functionality but serves as a precursor .
Trans-Cyclooctene (TCO) Analogs
- Reactivity: this compound reacts with tetrazines at a slower rate (half-life = 9.2 h) compared to TCO (half-life = 5.3 h) due to reduced ring strain .
- Stability: The bicyclo[6.1.0]nonene scaffold offers superior thermal stability over TCO, which isomerizes to less reactive cis forms .
Table 1: Comparative Data for this compound and Analogs
Key Research Findings
Stereochemical Impact on Reactivity: The exo configuration of this compound enhances IEDDA reaction rates by 40% compared to endo forms, as steric effects hinder tetrazine approach in the latter .
Catalyst Dependency : Rh₂(OAc)₄ favors exo isomer formation, while chiral Rh₂(S–BHTL)₄ achieves syn selectivity with >95% ee, critical for asymmetric synthesis .
Bioorthogonal Utility : Despite slower kinetics than TCO, the compound’s stability and compatibility with physiological conditions make it ideal for long-term imaging studies .
Biological Activity
Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate, with the CAS number 79549-89-6, is a bicyclic compound that has garnered interest due to its potential biological activities. This article delves into the compound’s synthesis, biological properties, and applications based on recent research findings.
- Molecular Formula : CHO
- Molecular Weight : 194.28 g/mol
- Purity : 97%
- IUPAC Name : Ethyl (1R,8S,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent studies have optimized synthetic routes to improve yield and purity. For instance, a three-step synthesis has been reported with an overall yield of 32% for related bicyclic compounds, showcasing the efficiency of modern synthetic techniques .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study conducted on its derivatives demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Anti-inflammatory Effects
In vitro assays have shown that this compound can modulate inflammatory pathways. Specifically, it has been observed to reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This anti-inflammatory effect could be beneficial in developing treatments for chronic inflammatory diseases .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further investigation in cancer therapeutics .
Case Study 1: Antimicrobial Activity
In a comparative study of various bicyclic compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating a promising antimicrobial profile.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 50 | Staphylococcus aureus |
| This compound | 50 | Escherichia coli |
Case Study 2: Anti-inflammatory Mechanism
A study on the anti-inflammatory properties revealed that treatment with this compound significantly decreased TNF-alpha levels in LPS-stimulated macrophages by approximately 40% compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate, and how can stereoselectivity be controlled?
- Methodological Answer : The compound is synthesized via rhodium-catalyzed cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate. Key steps include:
- Using Rh₂(OAc)₄ or Rh₂(S–BHTL)₄ as catalysts under inert (N₂) conditions to control stereochemistry .
- Slow addition of ethyl diazoacetate (1.5 mL/h) to minimize side reactions, achieving syn/anti isomer ratios dependent on catalyst choice .
- Purification via silica gel chromatography with ether/hexane gradients (1:50 ratio) to isolate exo and endo isomers .
Q. How can the structural integrity of the synthesized compound be validated?
- Methodological Answer :
- NMR Spectroscopy : Confirm stereochemistry using ¹H and ¹³C NMR. For example, the exo isomer shows distinct shifts at δ = 4.22 (q, OCH₂CH₃) and 1.27 (t, OCH₂CH₃) in CDCl₃ .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (194.27 g/mol) via HESI-Orbitrap MS .
- Melting Point Analysis : Exo isomer exhibits a melting point of 70–72°C .
Advanced Research Questions
Q. How does the compound’s reactivity in bioorthogonal chemistry compare to trans-cyclooctene (TCO)?
- Methodological Answer :
- IEDDA Reaction Kinetics : React with tetrazines (e.g., 3-phenyl-6-methyl-1,2,4,5-tetrazine) in ACN/PBS. Monitor tautomerization via UV-Vis at 272 nm:
- Half-life of adduct: 9.2 h (vs. 5.3 h for TCO) .
- NMR Monitoring : Track reaction progress in CDCl₃; gas evolution (N₂) confirms cycloaddition .
Q. What strategies resolve contradictions in stereochemical outcomes between different catalytic systems?
- Methodological Answer :
- Catalyst Screening : Rh₂(OAc)₄ favors syn selectivity, while Rh₂(S–BHTL)₄ may alter isomer ratios. Compare GC/MS data with dodecane as an internal standard .
- Isomer Separation : Use AgNO₃-impregnated silica columns for Z/E isomer resolution (e.g., 1:1 Et₂O/hexanes eluent) .
Q. How is the compound applied in site-specific bioconjugation?
- Methodological Answer :
- SPAAC Click Chemistry : React with azides (e.g., 7-azido-4-methylcoumarin) in aqueous buffers.
- Example: BCN-azide conjugates enable fluorogenic protein labeling (λₑₓ = 405 nm, λₑₘ = 460 nm) .
- Probe Design : Synthesize NOTA-BCN conjugates for immuno-PET imaging (e.g., PD-L1 targeting) .
- Optimization : Use p-nitrophenyl carbonate derivatives to enhance water solubility for cellular studies .
Key Research Gaps
- Isomer-Specific Bioactivity : Limited data on endo vs. exo isomer performance in biological systems.
- Long-Term Stability : Degradation profiles under physiological conditions (pH 7.4, 37°C) require further study.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
